![molecular formula C20H18ClNO3S B2501149 5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide CAS No. 2310147-03-4](/img/structure/B2501149.png)
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TH-302 and is a hypoxia-activated prodrug that selectively targets hypoxic tumor cells. The purpose of
Wirkmechanismus
TH-302 is a prodrug that is activated specifically in hypoxic tumor cells. The prodrug is converted to its active form, bromo-isophosphoramide mustard (Br-IPM), by the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1), which is upregulated in hypoxic tumor cells. Br-IPM is a DNA crosslinking agent that induces cell death in hypoxic tumor cells. This mechanism of action makes TH-302 an attractive candidate for cancer therapy, as it targets the most resistant tumor cells.
Biochemical and Physiological Effects:
TH-302 has been shown to have significant biochemical and physiological effects on tumor cells. In addition to inducing cell death, TH-302 has been shown to inhibit tumor angiogenesis, which is the process by which tumors form new blood vessels to support their growth. TH-302 has also been shown to enhance the immune response to tumors, which may improve the efficacy of immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TH-302 for lab experiments is its selectivity for hypoxic tumor cells. This selectivity allows for the specific targeting of the most resistant tumor cells, which may improve the efficacy of other cancer treatments. However, TH-302 has limitations in terms of its stability and solubility, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on TH-302. One area of interest is the development of more stable and soluble prodrugs that can be activated specifically in hypoxic tumor cells. Another area of interest is the combination of TH-302 with other cancer treatments, such as immunotherapy and radiation therapy. Additionally, there is a need for further research on the mechanism of action of TH-302 and its effects on tumor cells.
Synthesemethoden
The synthesis of TH-302 involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-(thiophen-3-yl)phenylacetic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-hydroxyethyl)ethylenediamine to form the final product, TH-302.
Wissenschaftliche Forschungsanwendungen
TH-302 has been extensively studied for its potential use in cancer therapy. In preclinical studies, TH-302 has shown significant antitumor activity against a variety of tumor types, including breast, lung, pancreatic, and colon cancer. TH-302 is unique in that it is activated specifically in hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy. This selectivity makes TH-302 a promising candidate for combination therapy with other cancer treatments.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-25-19-7-6-16(21)10-17(19)20(24)22-11-18(23)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,18,23H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVTKTWJOKUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)
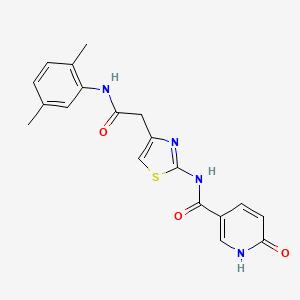
![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)
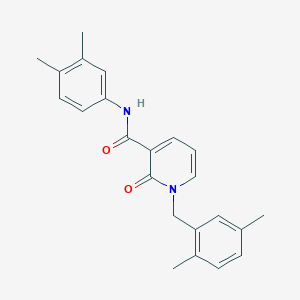
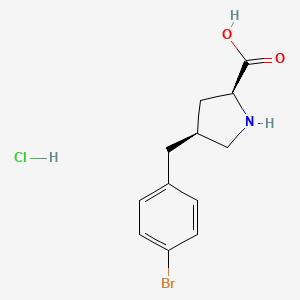
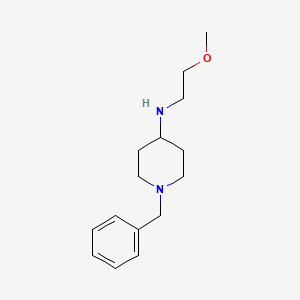


![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)
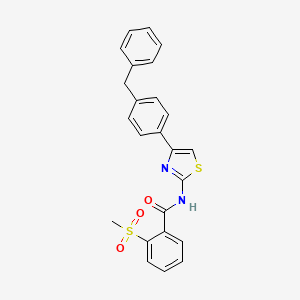
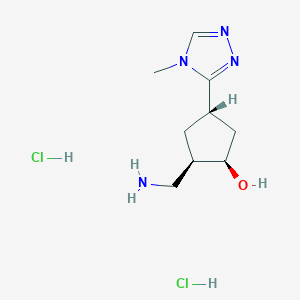
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)